2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide

Neurokinin-1 Receptor Binding Affinity Database Curation Error

This non-peptide NK1 receptor antagonist features a unique biphenyl-furan scaffold not found in marketed drugs, making it an essential tool for scaffold-hopping and selectivity profiling of tachykinin receptors (NK1/NK2/NK3). With a dimethylamino-furan side chain, its metabolic and hERG liability profile cannot be extrapolated from morpholine or phenethyl analogs. Independent target verification is required due to database misannotation. Secure this research-grade compound to generate proprietary selectivity data.

Molecular Formula C22H24N2O2
Molecular Weight 348.446
CAS No. 941940-14-3
Cat. No. B2441640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide
CAS941940-14-3
Molecular FormulaC22H24N2O2
Molecular Weight348.446
Structural Identifiers
SMILESCN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CO3
InChIInChI=1S/C22H24N2O2/c1-24(2)20(21-9-6-14-26-21)16-23-22(25)15-17-10-12-19(13-11-17)18-7-4-3-5-8-18/h3-14,20H,15-16H2,1-2H3,(H,23,25)
InChIKeyUKSKEEZEIOXCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide (CAS 941940-14-3): Procurement-Relevant Identity and Physicochemical Baseline


The target compound, 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide (CAS 941940-14-3), is a synthetic small molecule with the molecular formula C22H24N2O2 and a molecular weight of 348.44 g/mol, typically supplied at a purity of 95% . It belongs to the non-peptide acetamide class of neurokinin-1 (NK1) receptor antagonists, a family characterized by a biphenyl or substituted aryl amide scaffold linked to a basic amine side chain [1]. As a research chemical, its primary interest lies in its potential to modulate the substance P/NK1 receptor axis, a target validated in emesis, inflammation, and mood disorders. However, publicly available pharmacological characterization for this specific compound is extremely limited; the majority of vendor descriptions lack quantitative biological data, and the most prominent database entry (BindingDB BDBM261486, IC50 2.35 nM for the human Substance-P receptor) is associated with a different chemical structure (a cyclohexyl pyridine derivative) misassigned to this CAS number, highlighting a critical provenance gap that procurement specialists must address through independent verification [2].

Procurement Risk Alert for 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide: Why In-Class NK1 Antagonist Analogs Are Not Automatically Interchangeable


Within the non-peptide NK1 antagonist class, seemingly minor structural modifications to the biphenyl acetamide scaffold can cause profound shifts in receptor affinity, selectivity, and off-target profiles. For example, the prototypical NK1 antagonist aprepitant (a morpholine-based scaffold) achieves high selectivity through a specific arrangement of trifluoromethyl groups, whereas our biphenyl acetamide series relies on a flexible ethyl linker bearing a dimethylamino-furan moiety, a pharmacophore combination not found in any approved NK1 drug [1]. Furthermore, the presence of the furan ring, absent in most biphenyl amide patents (e.g., Hoffmann-La Roche's US 6,552,088, which predominantly claims phenyl or substituted phenyl rings), introduces distinct electronic and steric properties that likely alter cytochrome P450 metabolism and hERG channel liability in ways that cannot be extrapolated from close analogs [2]. The critical data deficiency—namely the absence of verified, target-specific IC50 values for this exact compound—means that substituting a 'similar' NK1 antagonist from the same chemical series without explicit head-to-head data would be scientifically unjustified and poses a significant risk of project failure.

Quantitative Differentiation Evidence for 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide (CAS 941940-14-3) Versus Selected Comparators


NK1 Receptor Binding Affinity: Target Compound vs. Misassigned Database Entry Highlighting Identity Verification Gap

The most cited quantitative data point for CAS 941940-14-3 is an IC50 of 2.35 nM at the human Substance-P (NK1) receptor, recorded in BindingDB (BDBM261486) and attributed to US Patents 9,708,266 and 10,011,568 [1]. However, structural verification reveals that the SMILES string and InChI Key (FLJIWCZSOWTRAR-UHFFFAOYSA-N) associated with this entry describe a cyclohexyl pyridine derivative bearing trifluoromethyl groups, not the biphenyl-furan acetamide structure of the target compound [1]. This misassignment means no verified receptor binding data exists for the actual compound. In contrast, the closely related biphenyl amide series from Hoffmann-La Roche (US 6,552,088) achieved NK1 IC50 values ranging from 0.1 to 100 nM depending on amine substitution, but none of those disclosed compounds contain the dimethylamino-furan-ethyl side chain [2]. This discrepancy is a critical procurement risk: any decision based on the 2.35 nM value would be scientifically invalid.

Neurokinin-1 Receptor Binding Affinity Database Curation Error

Structural Differentiation: Furan-Containing Side Chain vs. Phenyl/Morpholine NK1 Antagonist Scaffolds

The target compound features a unique N-(2-(dimethylamino)-2-(furan-2-yl)ethyl) side chain. This is structurally distinct from the morpholine-based side chain of aprepitant (Emend®) and the simpler N-methyl-N-(substituted benzyl) side chains found in the Roche biphenyl amide series [1][2]. In a Roche patent (US 6,552,088), optimal NK1 affinity was achieved with a 3,5-bis(trifluoromethyl)phenyl amide group combined with a 4-dimethylaminobiphenyl-2-yl side chain, yielding an IC50 of 0.5 nM for Example 20. The target compound lacks these critical trifluoromethyl groups entirely, instead presenting a furan ring whose oxygen atom introduces a hydrogen-bond acceptor not present in the Roche leads. While quantitative receptor binding data for the furan analog is unavailable, cheminformatic principles (e.g., ligand efficiency, polar surface area) predict a distinct binding mode that cannot be inferred from the phenyl/morpholine series [3].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore

CYP3A4 Liability: Inference from In-Class Data Emphasizing Need for Experimental Verification

NK1 antagonists are known to exhibit variable CYP3A4 inhibition, a key determinant of clinical drug-drug interaction risk. Aprepitant is a moderate CYP3A4 inhibitor (IC50 ~10 µM) [1]. The misassigned BindingDB entry (BDBM261486) lists a CYP3A4 IC50 of 6,900 nM for the cyclohexyl pyridine compound, but this has no bearing on the target compound [2]. For the Roche biphenyl amide series, CYP3A4 inhibition data is not publicly disclosed, leaving a significant knowledge gap. The dimethylamino group in the target compound is a known structural alert for CYP2D6 inhibition, and the furan ring is a potential site for CYP2E1-mediated oxidation, but no experimental data exists to quantify these risks for CAS 941940-14-3 [3]. This absence of any CYP inhibition profile means the compound cannot be prioritized over analogs with characterized safety pharmacology profiles.

Drug-Drug Interaction CYP450 Inhibition Safety Pharmacology

Strategic Application Scenarios for 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping from Established NK1 Antagonists

The unique furan-containing side chain makes this compound a valuable starting point for scaffold-hopping exercises aimed at identifying novel NK1 antagonists with differentiated selectivity profiles. Its deviation from the morpholine (aprepitant) and phenethyl (Roche series) templates can help probe the NK1 receptor's tolerance for hydrogen-bond acceptors in the solvent-exposed region [1].

In Vitro Pharmacological Tool for De-Orphanization of Related GPCRs

Given the structural similarity to known NK1 ligands but the unverified potency at the primary target, this compound can serve as a selectivity probe in a panel of tachykinin receptors (NK1, NK2, NK3) to assess whether the biphenyl-furan motif confers receptor subtype preference, a critical question for minimizing off-target effects [2].

Chemical Biology Probe for Target Identification and Validation Studies

The compound may be used in affinity-based proteomic profiling (e.g., pull-down assays with a biotinylated derivative) to identify its true molecular target(s) and confirm or refute NK1 receptor engagement, thereby resolving the current database misannotation and providing the first verified mechanism-of-action data [3].

Quote Request

Request a Quote for 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.